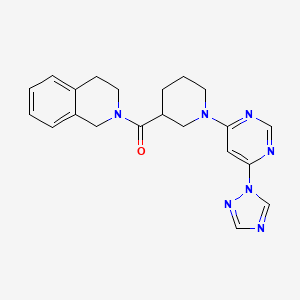
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The core structure of this compound, featuring the 1,2,4-triazole moiety, has been extensively studied for its potential anticancer properties. Research indicates that derivatives of 1,2,4-triazole exhibit promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while minimizing harm to normal cells, making them potential candidates for chemotherapy drug development.
Enzyme Inhibition
Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens. By inhibiting this enzyme, these compounds could serve as a therapeutic strategy for hormone-dependent cancers .
Pharmacokinetics Improvement
The presence of the 1,2,4-triazole ring in pharmaceutical compounds is known to enhance pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the efficacy and safety of drugs .
Selectivity and Potency Optimization
The structural features of 1,2,4-triazole derivatives allow for the optimization of selectivity and potency in anticancer agents. By modifying the substituents on the triazole ring, researchers can develop more selective and potent molecules with reduced side effects .
Apoptosis Induction
Some 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a desirable effect for anticancer drugs as it leads to the elimination of cancerous cells without affecting surrounding healthy tissue .
Agricultural Chemical Synthesis
Beyond medical applications, the 1,2,4-triazole moiety is also used in the synthesis of agricultural chemicals. It serves as a precursor for creating herbicides, fungicides, and insecticides, contributing to crop protection and yield improvement .
Biological Evaluation Platforms
The compound’s framework allows for the creation of biological evaluation platforms. Researchers can synthesize a variety of derivatives and evaluate their biological activities, not only against cancer but also for antibacterial, antiviral, and anti-inflammatory purposes .
Drug Resistance Combat
The challenge of drug resistance in cancer treatment can be addressed by developing new 1,2,4-triazole derivatives. These compounds can be designed to overcome resistance mechanisms in cancer cells, providing new avenues for treatment .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(27-9-7-16-4-1-2-5-17(16)11-27)18-6-3-8-26(12-18)19-10-20(24-14-23-19)28-15-22-13-25-28/h1-2,4-5,10,13-15,18H,3,6-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIYIJBMRVPNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)
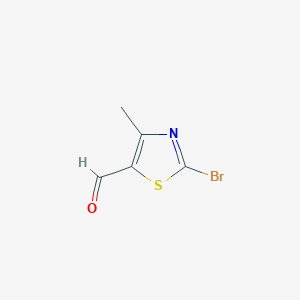
![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)
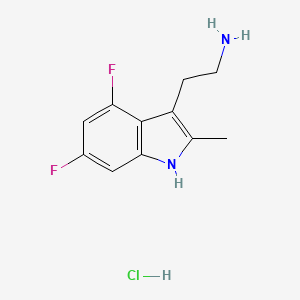
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)
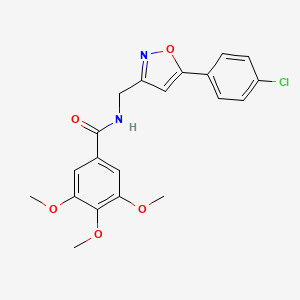
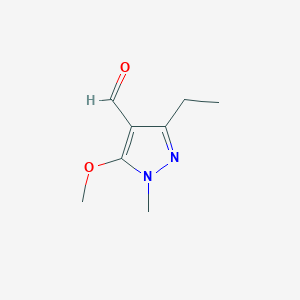
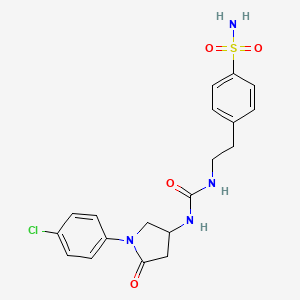

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)
